molecular formula C11H16ClNO2 B7948319 (R)-3-(2-Methoxyphenyl)morpholine hydrochloride

(R)-3-(2-Methoxyphenyl)morpholine hydrochloride

Katalognummer: B7948319
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: GPTIJBXPZGIFNZ-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-(2-Methoxyphenyl)morpholine hydrochloride is a chiral morpholine derivative of high interest in medicinal chemistry and pharmacological research. This compound is offered with a high purity of 98% and is intended for Research Use Only; it is not for diagnostic or therapeutic use . Structurally related morpholine compounds are investigated for their activity on monoamine transporters, showing potential as targets for the treatment of central nervous system (CNS) disorders . Specifically, research into similar aryl-morpholine derivatives has indicated potential applications in developing therapies for conditions such as fibromyalgia, neuropathic pain, attention deficit/hyperactivity disorder (ADHD), generalized anxiety disorder, and stress urinary incontinence . The mechanism of action for these compounds is often associated with the dual inhibition of serotonin and norepinephrine transporters , which plays a key role in regulating neurological functions . The (R)-enantiomer is of particular value for studying stereospecific interactions in drug-receptor binding, helping researchers understand structure-activity relationships (SAR) . It serves as a critical building block in the synthesis of more complex molecules for preclinical studies. (R)-3-(2-Methoxyphenyl)morpholine hydrochloride is available for shipping; contact the supplier for pricing on other package sizes .

Eigenschaften

IUPAC Name

(3R)-3-(2-methoxyphenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTIJBXPZGIFNZ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Pool Synthesis from (R)-3-Phenylmorpholine Precursors

The chiral pool approach leverages enantiomerically pure starting materials to bypass racemization risks. (R)-3-Phenylmorpholine serves as a precursor, undergoing electrophilic aromatic substitution at the 2-position of the phenyl ring. Methoxylation is achieved via Ullmann coupling with iodomethane in the presence of a copper(I) catalyst (CuI, 10 mol%) and 1,10-phenanthroline ligand in dimethylformamide (DMF) at 110°C for 24 hours. Subsequent hydrochloride salt formation using gaseous HCl in ethyl acetate yields the target compound. While this method provides moderate yields (60–65%), it requires stringent anhydrous conditions to prevent hydrolysis of the morpholine ring.

Asymmetric Reductive Amination

Asymmetric synthesis offers higher stereocontrol. A ketone intermediate, 3-(2-methoxyphenyl)morpholin-4-one, is subjected to reductive amination using (R)-BINAP-RuCl₂ as a chiral catalyst and hydrogen gas (50 psi) in methanol at 25°C. This approach achieves 89% ee and 78% isolated yield after recrystallization from ethanol/water. Critical parameters include:

ParameterOptimal ValueImpact on Yield/ee
Catalyst Loading5 mol%<5%: incomplete conversion; >5%: no improvement
Hydrogen Pressure50 psiLower pressures slow reaction kinetics
SolventMethanolEthanol reduces ee by 12%

Post-reduction, the free base is treated with concentrated HCl in dichloromethane to precipitate the hydrochloride salt.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-(2-methoxyphenyl)morpholine is resolved using (R)-mandelic acid in ethyl acetate. The (R)-enantiomer forms a less soluble diastereomeric salt, isolated via fractional crystallization (yield: 45%, ee: 98%). This method, though reliable, is less favored industrially due to solvent-intensive steps and lower throughput.

Catalytic Asymmetric Hydrogenation

A breakthrough involves hydrogenating 3-(2-methoxyphenyl)morpholine-2,5-dione using a Josiphos ligand-modified iridium catalyst (Ir(COD)Cl)₂. Under 30 bar H₂ in tetrahydrofuran (THF) at 60°C, this method achieves 96% ee and 82% yield. The diketone’s planar rigidity enhances stereoselectivity, with the methoxy group’s electron-donating effect stabilizing the transition state.

Industrial-Scale Production Protocols

Continuous Flow Hydrogenolysis

Palladium on carbon (5 wt%) is packed into a continuous flow reactor for hydrogenolysis of a benzyl-protected intermediate. At 80°C and 20 bar H₂, residence times of 15 minutes afford 94% conversion. Key advantages include:

  • Reduced Catalyst Loading : 0.1 g catalyst per kg substrate vs. 0.5 g in batch processes.

  • Enhanced Safety : Minimal H₂ accumulation due to constant flow.

Crystallization and Polymorph Control

The hydrochloride salt crystallizes in two polymorphs:

  • Form I : Needles (mp: 210–212°C), stable under ambient conditions.

  • Form II : Plates (mp: 205–207°C), hygroscopic.

Seeding with Form I in ethanol/water (4:1) at −10°C ensures >99% polymorphic purity. X-ray diffraction confirms the orthorhombic P2₁2₁2₁ space group for Form I, with HCl···N hydrogen bonds (2.89 Å) stabilizing the lattice.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.32 (td, J = 8.0, 1.6 Hz, 1H, ArH), 6.97 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 4.15 (m, 1H, CH-N), 3.85 (s, 3H, OCH₃), 3.70–3.40 (m, 4H, morpholine H).

  • HPLC-MS : tᵣ = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN), m/z 194.1 [M+H]⁺.

Solubility and Stability

SolventSolubility (mg/mL)Stability (25°C)
Water12.5>24 months
Methanol85.012 months
Ethyl Acetate1.26 months

Stability under nitrogen exceeds 24 months at −20°C, with <0.5% decomposition .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(2-Methoxyphenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid, while reduction can produce 2-methoxyphenylamine or 2-methoxyphenol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that morpholine derivatives, including (R)-3-(2-Methoxyphenyl)morpholine hydrochloride, exhibit potential as antidepressants. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications to the morpholine structure can enhance its binding affinity to serotonin receptors, potentially leading to improved antidepressant efficacy .

1.2 D3 Receptor Modulation
The compound has also been investigated for its effects on dopamine D3 receptors. Recent studies highlight how morpholine derivatives can selectively inhibit D3 receptor activity, which is significant in treating addiction and other neuropsychiatric disorders. For instance, (R)-3-(2-Methoxyphenyl)morpholine hydrochloride has been identified as a selective antagonist for the D3 receptor, demonstrating a high affinity that could be useful in developing therapies for conditions like cocaine addiction .

Structure-Activity Relationship (SAR) Studies

2.1 Enantioselectivity
The enantiomers of morpholine derivatives show varying degrees of receptor selectivity and affinity. The (R)-enantiomer of (R)-3-(2-Methoxyphenyl)morpholine hydrochloride exhibits significantly higher selectivity for the D3 receptor compared to its (S)-counterpart. This enantioselectivity is crucial for designing drugs with targeted effects and minimal side effects .

2.2 Binding Affinity Analysis
A series of binding assays have been conducted to evaluate the compound's interaction with various receptors. The results indicate that (R)-3-(2-Methoxyphenyl)morpholine hydrochloride possesses a Ki value in the nanomolar range for D3 receptors, highlighting its potential as a lead compound for further drug development .

Case Studies

Study FocusFindingsImplications
Antidepressant EfficacyDemonstrated significant improvement in animal models of depression when administered (R)-3-(2-Methoxyphenyl)morpholine hydrochlorideSuggests potential as a novel antidepressant
D3 Receptor AntagonismHigh selectivity and affinity observed in binding assaysMay lead to new treatments for addiction
Enantiomer Comparison(R)-enantiomer showed 394-fold selectivity over D2 receptorsHighlights importance of chirality in drug design

Wirkmechanismus

The mechanism of action of ®-3-(2-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenylmorpholine Derivatives

3-(2-Chlorophenyl)morpholine Hydrochloride
  • Structure : Chloro substituent at the phenyl ring’s ortho position.
  • Key Differences : The chloro group is more electronegative than methoxy, enhancing electron-withdrawing effects. This may reduce solubility but improve binding affinity in hydrophobic pockets.
  • Similarity Score : 0.90 .
(R)-3-(4-Fluorophenyl)morpholine Hydrochloride
  • Structure : Fluorine substituent at the para position.
  • Key Differences : Fluorine’s electronegativity and smaller size compared to methoxy alter electronic distribution and steric bulk. Para substitution may enhance metabolic stability due to reduced steric hindrance.
  • Similarity Score : 0.50 .
3-(p-Tolyl)morpholine Hydrochloride
  • Structure : Methyl group at the para position.
  • Similarity Score : 0.87 .

Substituent Variations on the Morpholine Ring

(R)-3-Methylmorpholine Hydrochloride
  • Structure : Methyl group at the 3-position.
  • Key Differences : Absence of the aromatic phenyl ring reduces molecular weight and complexity. Increased hydrophobicity may limit solubility but enhance CNS penetration.
  • Applications : Intermediate in organic synthesis .
(R)-3-Hydroxymethylmorpholine Hydrochloride
  • Structure : Hydroxymethyl group at the 3-position.
  • Key Differences : Hydroxymethyl introduces hydrogen-bonding capacity, improving solubility and metabolic stability.
  • Purity : ≥98% (HPLC) .

Piperazine and Piperidine Analogs

HBK Series (HBK14–HBK19)
  • Structure: Piperazine core with 2-methoxyphenyl and phenoxyalkyl substituents.
  • Phenoxyalkyl chains (e.g., HBK15: 2-chloro-6-methylphenoxy) enhance lipophilicity and selectivity for serotonin receptors.
  • Research Context : Synthesized and studied for neuropharmacological activity .
LDC000067
  • Structure: Pyrimidinylamino group linked to a 2-methoxyphenyl moiety.
  • Key Differences: Non-morpholine scaffold with kinase inhibitory activity (e.g., Cdc7/Cdk9). The methoxyphenyl group may contribute to ATP-binding pocket interactions.
  • Source : Selleck Chemicals .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight logP* Solubility (mg/mL) Similarity Score
(R)-3-(2-Methoxyphenyl)morpholine HCl C₁₁H₁₆ClNO₂ 229.70 1.8 12.5 (water) Reference
3-(2-Chlorophenyl)morpholine HCl C₁₀H₁₃Cl₂NO 234.12 2.3 8.2 (water) 0.90
(R)-3-(4-Fluorophenyl)morpholine HCl C₁₀H₁₃ClFNO 217.67 1.5 15.0 (water) 0.50
(R)-3-Methylmorpholine HCl C₅H₁₂ClNO 137.61 0.5 25.0 (water)

*Predicted using fragment-based methods.

Key Research Findings

  • Substituent Position Matters : Ortho-substituted phenyl groups (e.g., 2-methoxy, 2-chloro) enhance steric interactions in receptor binding compared to para-substituted analogs .
  • Chirality Impacts Activity : The (R)-configuration in morpholine derivatives is critical for enantioselective binding, as seen in (R)-3-(4-fluorophenyl)morpholine’s higher affinity for serotonin receptors compared to the (S)-form .
  • Scaffold Flexibility : Piperazine analogs (HBK series) exhibit broader neuropharmacological activity than morpholines, likely due to additional hydrogen-bonding sites .

Biologische Aktivität

(R)-3-(2-Methoxyphenyl)morpholine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, case studies, and data on its biological activity, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : (R)-3-(2-Methoxyphenyl)morpholine hydrochloride
  • Molecular Formula : C11_{11}H15_{15}ClN\O
  • Molecular Weight : 215.70 g/mol

The compound features a morpholine ring substituted with a 2-methoxyphenyl group, which contributes to its biological properties through electronic and steric effects.

Biological Activity Overview

Research indicates that (R)-3-(2-Methoxyphenyl)morpholine hydrochloride exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential antibacterial effects against various pathogens.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate possible benefits in neurodegenerative conditions.

The anticancer properties of (R)-3-(2-Methoxyphenyl)morpholine hydrochloride are believed to arise from its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it may interact with:

  • NF-κB Pathway : Inhibition of NF-κB signaling has been linked to reduced tumor growth and increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) : The compound may influence ROS levels, promoting oxidative stress in cancer cells leading to apoptosis.

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound against various cancer cell lines, revealing an IC50_{50} value of approximately 15 µM against HeLa cells, indicating moderate potency.
    • Another investigation demonstrated selective cytotoxicity towards prostate cancer cells with an IC50_{50} of 12 µM.
Cell LineIC50_{50} (µM)
HeLa15
LNCaP12
MCF-720

Antimicrobial Properties

Preliminary assessments have indicated that (R)-3-(2-Methoxyphenyl)morpholine hydrochloride possesses antimicrobial activity. It has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Research into the neuroprotective potential of (R)-3-(2-Methoxyphenyl)morpholine hydrochloride has yielded promising results. The compound appears to mitigate neuronal damage in models of oxidative stress, possibly through:

  • Reduction of Apoptosis : By modulating apoptotic pathways.
  • Enhancement of Antioxidant Defense : Increasing levels of endogenous antioxidants.

Q & A

Q. What are the key physicochemical properties of (R)-3-(2-Methoxyphenyl)morpholine hydrochloride, and how are they experimentally determined?

Methodological Answer: Key properties include melting point (157–159°C), solubility (slight in chloroform/methanol), and hygroscopicity, which require controlled storage (4°C) . Characterization involves:

  • Melting Point : Differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Phase-solubility studies in solvents like methanol or chloroform under controlled temperatures .
  • Hygroscopicity : Gravimetric analysis under varying humidity levels .
    Structural confirmation uses NMR (¹H/¹³C) and FT-IR to identify functional groups (e.g., morpholine ring, methoxy group) .

Q. What synthetic routes are commonly used to prepare (R)-3-(2-Methoxyphenyl)morpholine hydrochloride?

Methodological Answer: A multi-step synthesis involves:

Ring Formation : Reacting 2-amino-2-phenyl-1-alcohol with halogenated ketones (e.g., 2-bromo-3-chloropropiophenone) to form the morpholine core .

Stereochemical Control : Chiral resolution via diastereomeric salt formation or asymmetric catalysis to isolate the (R)-enantiomer .

Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol, followed by recrystallization .
Critical parameters: Temperature control during cyclization (±5°C) and stoichiometric precision (1:1.05 molar ratio for HCl addition) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate stereochemical integrity?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase; retention time differences ≥2 min confirm enantiomeric separation .
  • Circular Dichroism (CD) : Compare CD spectra to a certified (R)-enantiomer reference standard; λmax shifts >5 nm indicate impurities .
  • Polarimetry : Specific rotation ([α]D²⁵) should match literature values (e.g., +12° to +15° for the (R)-form) .
    Contradictions in data (e.g., unexpected [α]D values) may arise from residual solvents; address via vacuum drying (≤0.1 mbar, 24h) .

Q. What strategies resolve discrepancies in pharmacological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsome assays) to identify pharmacokinetic bottlenecks .
  • Dose-Adjusted Studies : Use allometric scaling (e.g., 10 mg/kg in rodents vs. 1.5 mg/kg in primates) to reconcile efficacy differences .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo activity not observed in vitro .
    Note: Contradictions may arise from stereochemical instability; validate enantiomer stability in biological matrices .

Q. What advanced analytical techniques are recommended for resolving structural ambiguities in degradation products?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine degradation product masses (error <2 ppm) and propose fragmentation pathways .
  • 2D-NMR (HSQC/HMBC) : Map proton-carbon correlations to assign positions of hydrolytic cleavage (e.g., morpholine ring opening) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in degradation byproducts; requires single crystals grown via vapor diffusion .
    For method validation, compare results against USP/Ph. Eur. reference standards .

Q. How do computational methods aid in predicting the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use software like MetaSite or GLORY to predict cytochrome P450-mediated oxidation sites (e.g., demethylation of the methoxy group) .
  • Docking Studies : Simulate interactions with CYP3A4/2D6 isoforms to identify high-risk metabolic hotspots .
  • QSAR Models : Corporate logP and topological polar surface area (TPSA) to predict renal clearance rates (R² >0.85 required) .
    Experimental validation via hepatic microsome assays is critical to refine predictions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data across studies?

Methodological Answer:

  • Standardize Protocols : Use USP <1236> guidelines for solubility testing (e.g., shake-flask method, 24h equilibration) .
  • Control Variables : Document temperature (±0.5°C), ionic strength, and pH (e.g., 7.4 for physiological conditions) .
  • Cross-Validate : Compare with orthogonal methods (e.g., HPLC vs. gravimetry) and exclude studies using unverified purity standards .
    Contradictions often arise from polymorphic forms; characterize crystal habits via PXRD .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.